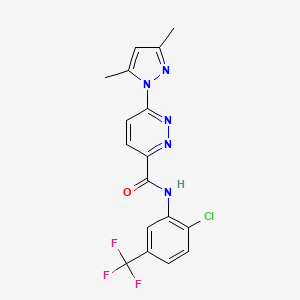

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide compound featuring a trifluoromethyl-substituted phenyl group and a 3,5-dimethylpyrazole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridazine core offers a versatile scaffold for functionalization .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N5O/c1-9-7-10(2)26(25-9)15-6-5-13(23-24-15)16(27)22-14-8-11(17(19,20)21)3-4-12(14)18/h3-8H,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBCSSBSJNHSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core substituted with a trifluoromethyl group and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 366.75 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are favorable for drug development.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many pyridazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are crucial in cancer and infectious disease pathways.

- Antimicrobial Activity : The compound has shown potential against bacterial strains, particularly in the context of drug-resistant pathogens.

- Antifungal Properties : Certain derivatives have demonstrated effectiveness against fungal pathogens, suggesting a broad-spectrum antifungal activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against Mycobacterium tuberculosis, with promising results indicating significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 µM for related compounds .

Antifungal Efficacy

The compound's antifungal activity was evaluated in vitro and in vivo against various fungal pathogens. One study reported that certain derivatives exhibited fungistatic effects with efficiencies between 90% to 100% at concentrations as low as 20 µg/mL . This suggests that modifications to the chemical structure could enhance antifungal potency.

Cytotoxicity Studies

Cytotoxicity assays on human cell lines (e.g., HEK-293 cells) revealed that many derivatives are non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Case Study 1: Antitubercular Activity

A series of substituted derivatives were synthesized and tested for their antitubercular activity. Among them, several compounds showed IC90 values below 5 µM, indicating strong potential for therapeutic applications against tuberculosis .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, researchers found that specific pyridazine derivatives significantly inhibited the growth of biotrophic fungal pathogens. The most active compounds demonstrated effective inhibition rates, confirming their potential as agricultural fungicides .

Data Table: Summary of Biological Activities

| Activity Type | Tested Pathogen/Cell Line | IC50/IC90 Values | Comments |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | IC50: 1.35 - 2.18 µM | Significant activity against drug-resistant strains |

| Antifungal | Various fungal pathogens | 20 µg/mL | High efficacy observed in vitro |

| Cytotoxicity | HEK-293 cells | Non-toxic | Favorable safety profile |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects , synthetic pathways , physical properties , and biological relevance .

Structural Analogues in Pyridazine/Pyrazole Chemistry

Key Observations :

Core Heterocycle Influence :

- Pyridazine derivatives (e.g., 11d ) exhibit higher melting points compared to pyrazole analogues (e.g., 3a ), likely due to increased rigidity and intermolecular interactions .

- Pyrimidine-based 2u shares the trifluoromethyl and dimethylpyrazole motifs with the target compound but lacks the pyridazine-carboxamide linkage, suggesting divergent electronic properties .

Trifluoromethyl groups are recurrent in pesticidal (e.g., Fluazuron) and anticancer compounds (e.g., 11d), underscoring their role in enhancing metabolic stability and bioavailability .

Synthetic Yields: Carboxamide coupling using EDCI/HOBt (as in 3a–3p) typically achieves yields of 60–75%, comparable to morpholino-substituted pyridazines (e.g., 11d at 50%) .

Pharmacological and Agrochemicall Relevance

- Anticancer Potential: Pyridazine derivatives like 11d demonstrate submicromolar activity in cancer models, suggesting the target compound’s structural similarity may confer comparable efficacy .

- Pesticidal Activity: The trifluoromethyl-chlorophenyl motif in Fluazuron and the target compound aligns with known insecticidal targets, such as chitin synthesis inhibition .

Physicochemical Properties

While the target compound’s exact data (e.g., solubility, logP) are unreported, trends from analogues suggest:

- Melting Points : Pyridazine carboxamides (e.g., 11d at 177–178°C) generally exhibit higher melting points than pyrimidines or pyrazoles, indicative of stronger crystal packing .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, and what experimental conditions optimize yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with pyridazine core functionalization. A common approach includes coupling the pyridazine-3-carboxylic acid derivative with 2-chloro-5-(trifluoromethyl)aniline under peptide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF. The pyrazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Key optimization parameters include temperature control (reflux vs. room temperature), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in NMR) .

- HRMS : Verify molecular ion peaks with <5 ppm mass accuracy.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use MIC assays against Gram-positive/negative bacteria. Antioxidant potential can be tested via DPPH radical scavenging. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodology : Employ quantum mechanical calculations (DFT) to map electrostatic potential surfaces and identify reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SAR studies on analogs (e.g., replacing trifluoromethyl with cyano groups) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodology :

- Structural Comparison : Cross-reference with analogs like N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide to isolate substituent effects .

- Solubility Studies : Use shake-flask methods to measure logP and correlate with membrane permeability discrepancies.

- Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites confounding in vivo vs. in vitro results .

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

- Methodology : Apply DoE (Design of Experiments) to optimize parameters:

- Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling).

- Responses : Yield, regioselectivity (HPLC tracking).

- Statistical Tools : ANOVA and response surface modeling (JMP software) to identify critical factors. Pilot-scale reactors (e.g., continuous flow systems) enhance reproducibility .

Q. What are the mechanistic implications of its stability under oxidative or hydrolytic conditions?

- Methodology :

- Forced Degradation : Expose to 0.1M HCl/NaOH (hydrolysis) or 3% H₂O₂ (oxidation) at 40°C for 24h. Monitor via LC-MS for degradation products (e.g., pyridazine ring cleavage).

- Kinetic Analysis : Calculate (time for 10% degradation) using first-order kinetics. Stabilizers like antioxidants (BHT) or buffering agents (phosphate pH 7.4) can be tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.